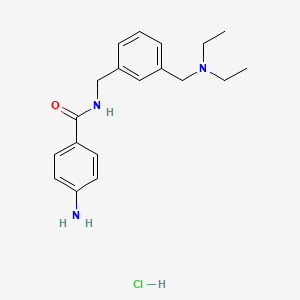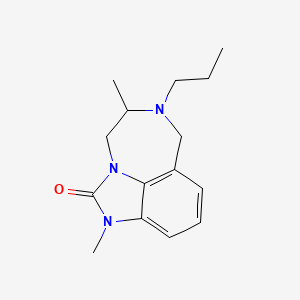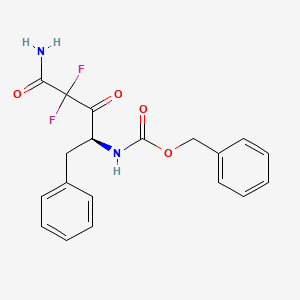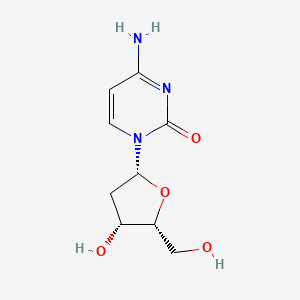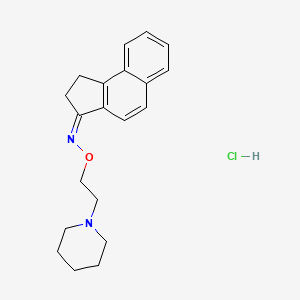
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benz(e)indenone core and a piperidinyl ethyl oxime group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride typically involves multiple steps. The initial step often includes the formation of the benz(e)indenone core through cyclization reactions. Subsequent steps involve the introduction of the piperidinyl ethyl oxime group through nucleophilic substitution reactions. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions are common, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can have different physical and chemical properties, making them useful for various applications.
科学的研究の応用
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
1,2-Dihydro-3H-benz(e)inden-3-one: A structurally related compound with similar chemical properties.
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime: A closely related derivative without the monohydrochloride group.
Uniqueness
1,2-Dihydro-3H-benz(e)inden-3-one O-(2-(1-piperidinyl)ethyl)oxime monohydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
特性
CAS番号 |
157596-34-4 |
|---|---|
分子式 |
C20H25ClN2O |
分子量 |
344.9 g/mol |
IUPAC名 |
(Z)-N-(2-piperidin-1-ylethoxy)-1,2-dihydrocyclopenta[a]naphthalen-3-imine;hydrochloride |
InChI |
InChI=1S/C20H24N2O.ClH/c1-4-12-22(13-5-1)14-15-23-21-20-11-10-18-17-7-3-2-6-16(17)8-9-19(18)20;/h2-3,6-9H,1,4-5,10-15H2;1H/b21-20-; |
InChIキー |
DDIQNTJGPJXXEM-CFRCJOIHSA-N |
異性体SMILES |
C1CCN(CC1)CCO/N=C\2/CCC3=C2C=CC4=CC=CC=C34.Cl |
正規SMILES |
C1CCN(CC1)CCON=C2CCC3=C2C=CC4=CC=CC=C34.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


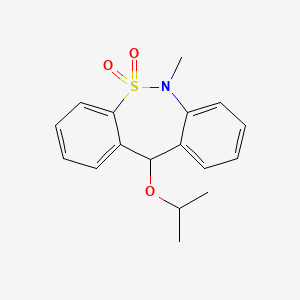



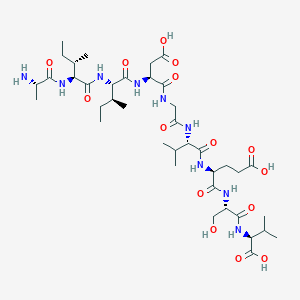


![4-(2-hydroxyethyl)-6-[2-(2-hydroxyethylamino)ethylamino]-2,3-dihydro-1H-naphtho[3,2-f]quinoxaline-7,12-dione](/img/structure/B12785219.png)
